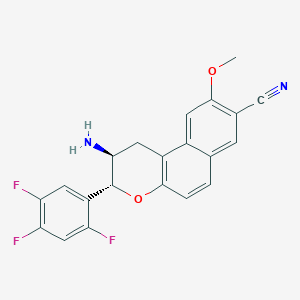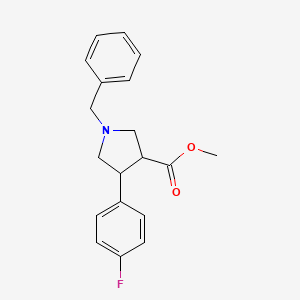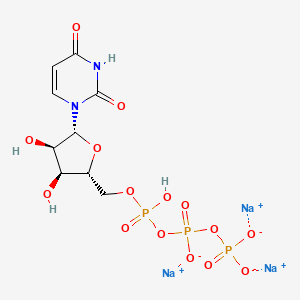
Uridine triphosphate (trisodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine triphosphate (trisodium salt) is a pyrimidine nucleoside triphosphate that plays a crucial role in various biological processes. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position. This compound is primarily used as a substrate for the synthesis of RNA during transcription and serves as an energy source in metabolic reactions .
准备方法
Synthetic Routes and Reaction Conditions: Uridine triphosphate (trisodium salt) can be synthesized from uridine diphosphate (UDP) by nucleoside diphosphate kinase, which transfers a phosphate group from adenosine triphosphate (ATP) to UDP, forming uridine triphosphate (UTP) and adenosine diphosphate (ADP) .
Industrial Production Methods: Industrial production of uridine triphosphate (trisodium salt) typically involves the fermentation of specific microorganisms that produce nucleotides. The fermentation broth is then subjected to various purification processes, including ion exchange chromatography and crystallization, to isolate and purify the uridine triphosphate (trisodium salt) .
化学反应分析
Types of Reactions: Uridine triphosphate (trisodium salt) undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form uridine diphosphate (UDP) and uridine monophosphate (UMP).
Hydrolysis: It can be hydrolyzed to produce uridine diphosphate (UDP) and inorganic phosphate.
Substitution: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Phosphorylation: ATP and nucleoside diphosphate kinase are commonly used.
Hydrolysis: Water and specific hydrolytic enzymes are used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products:
Phosphorylation: UDP and ADP.
Hydrolysis: UDP and inorganic phosphate.
Substitution: Various substituted uridine derivatives
科学研究应用
Uridine triphosphate (trisodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and as an energy source in various metabolic reactions.
作用机制
Uridine triphosphate (trisodium salt) exerts its effects primarily by acting as a substrate for RNA synthesis and as an energy source in metabolic reactions. It activates membrane-bound P2Y2 receptors, leading to the activation of downstream signaling pathways such as MAPK phosphorylation. This activation results in various cellular responses, including cell migration, wound healing, and modulation of ion transport .
相似化合物的比较
Cytidine triphosphate (CTP): Similar in structure but contains cytosine instead of uracil.
Adenosine triphosphate (ATP): Contains adenine and is a primary energy carrier in cells.
Guanosine triphosphate (GTP): Contains guanine and is involved in protein synthesis and signal transduction.
Uniqueness: Uridine triphosphate (trisodium salt) is unique in its ability to specifically activate P2Y2 receptors and its role in RNA synthesis. Unlike ATP, which is a universal energy carrier, uridine triphosphate (trisodium salt) has more specialized functions in nucleotide metabolism and cell signaling .
属性
分子式 |
C9H12N2Na3O15P3 |
|---|---|
分子量 |
550.09 g/mol |
IUPAC 名称 |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI 键 |
MMJGIWFJVDOPJF-LLWADOMFSA-K |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


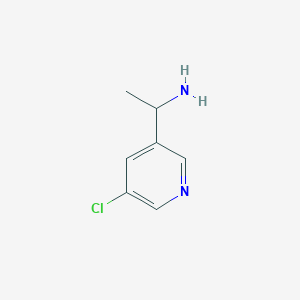
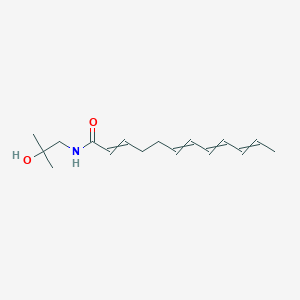

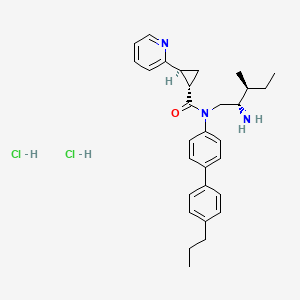
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
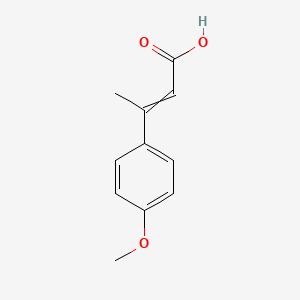
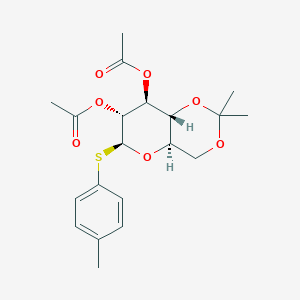
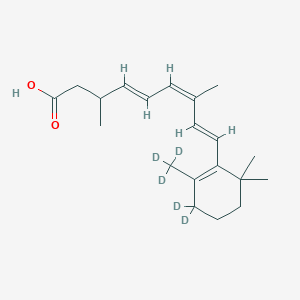
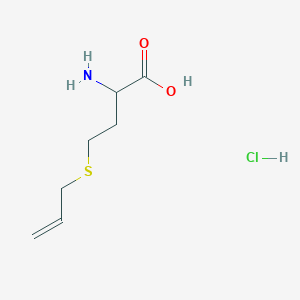
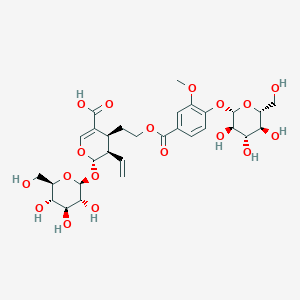
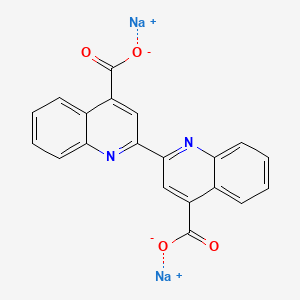
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
